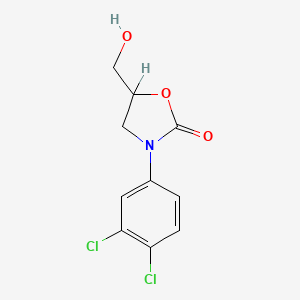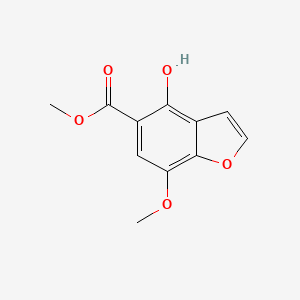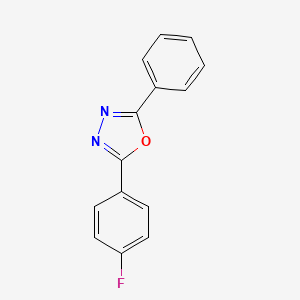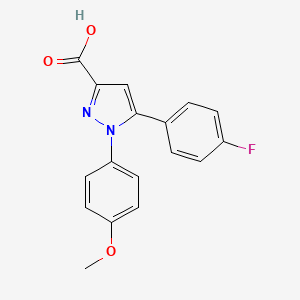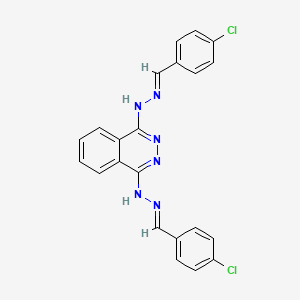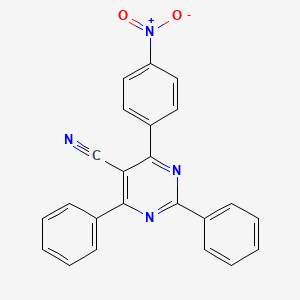
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and a carbonitrile group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium, platinum, nickel.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrimidines: Electrophilic substitution reactions produce various substituted pyrimidines.
科学研究应用
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
4-Nitrophenylchloroformate: Shares the nitrophenyl group but differs in its functional groups and reactivity.
2,6-Diphenylpyrimidine Derivatives: Similar core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to the combination of its nitrophenyl, diphenyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
89058-97-9 |
|---|---|
分子式 |
C23H14N4O2 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H14N4O2/c24-15-20-21(16-7-3-1-4-8-16)25-23(18-9-5-2-6-10-18)26-22(20)17-11-13-19(14-12-17)27(28)29/h1-14H |
InChI 键 |
USMBGTYUMBWOJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


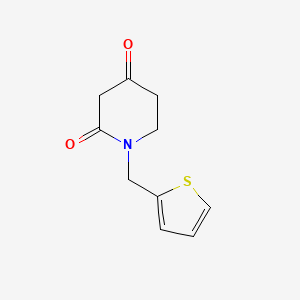
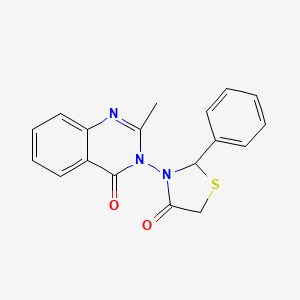
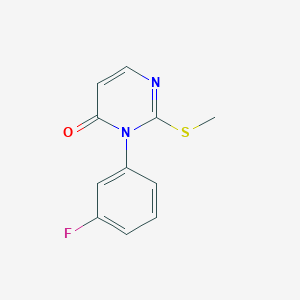
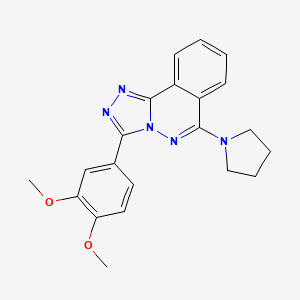
![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)

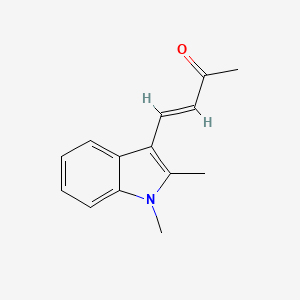
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)

